3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Overview
Description
3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.11437830 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial and COVID-19 Drug Utilization
A study conducted by Fahim and Ismael (2021) explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, including compounds similar to 3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, for their potential antimalarial activity and possible utilization against COVID-19. The derivatives were synthesized and examined for in vitro antimalarial activity and characterized for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Some derivatives demonstrated excellent antimalarial activity and selectivity due to the presence of specific moieties attached to the sulfonamide ring system. Theoretical calculations and molecular docking studies further supported their potential as antimalarial agents and their interaction with COVID-19 related proteins (Fahim & Ismael, 2021).
Anticancer Applications
Ravichandiran et al. (2019) reported on the synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives, highlighting the potential anticancer applications of sulfonamide compounds. These synthesized compounds exhibited potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF-7. The study suggested that the presence of the phenylsulfonyl moiety contributes significantly to the compounds' cytotoxic effects, showcasing the utility of sulfonamide derivatives in cancer research (Ravichandiran et al., 2019).
Electrophysiological Activity
Morgan et al. (1990) investigated the cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, including analogs to this compound. Their study revealed that certain compounds in this class exhibit potent Class III antiarrhythmic activity, indicating the potential of sulfonamide derivatives in developing new therapeutic agents for arrhythmias (Morgan et al., 1990).
Microbial Metabolite Identification
Wang et al. (2014) focused on identifying gut microbial metabolites of a synthetic nitric oxide-releasing farnesylthiosalicylic acid derivative, a compound with structural similarities to this compound. This research is crucial for understanding the metabolic pathways and potential therapeutic effects of such compounds within biological systems, providing insights into their mechanism of action and potential side effects (Wang et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is the class IIa histone deacetylases (HDACs) . HDACs are enzymes that regulate gene expression by removing acetyl groups from lysine residues on histones .
Mode of Action
This compound inhibits HDAC activity in vitro, leading to increased histone acetylation . It binds to the active site of HDAC2 with a binding constant of 2 nM, inhibiting the enzyme’s ability to remove acetyl groups from lysine residues on histones H3 and H4 .
Biochemical Pathways
By inhibiting HDACs, this compound affects the histone acetylation-deacetylation pathway . This leads to increased histone acetylation and increased transcription of target genes . The compound also has other biological activities, such as inhibiting the activity of oxidases and histone methylation .
Result of Action
The result of the compound’s action is increased histone acetylation and increased transcription of target genes . This can lead to changes in cell function and potentially have therapeutic effects in diseases such as cancer and inflammatory diseases .
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(19-13-16-8-5-11-24-16)14-6-4-7-15(12-14)20-25(22,23)17-9-2-1-3-10-17/h1-4,6-7,9-10,12,16,20H,5,8,11,13H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNSTPYVKZLYKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.